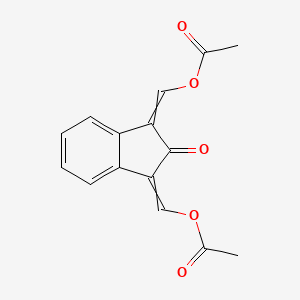
(2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate typically involves the condensation of indene derivatives with acetic anhydride under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield, often involving advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced indene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it may serve as a probe or reagent to study various biochemical pathways.
Industry: In the industrial sector, the compound may be used in the production of polymers, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which (2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.
Comparison with Similar Compounds
Indene: A parent compound with similar structural features.
Indanone: Another related compound with a ketone functional group.
Indole: A structurally related compound with a nitrogen atom in the ring.
Uniqueness: (2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62119-07-7 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
[3-(acetyloxymethylidene)-2-oxoinden-1-ylidene]methyl acetate |
InChI |
InChI=1S/C15H12O5/c1-9(16)19-7-13-11-5-3-4-6-12(11)14(15(13)18)8-20-10(2)17/h3-8H,1-2H3 |
InChI Key |
BZDGAAZMPDIRED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=C1C2=CC=CC=C2C(=COC(=O)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















